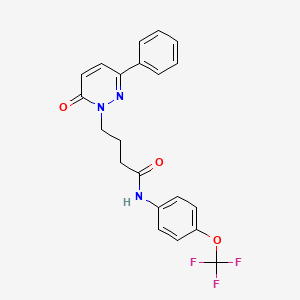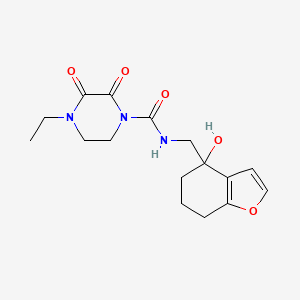
4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a chemically synthesized molecule that appears to be derived from a piperazine backbone with specific functional groups attached to it. The molecule includes a 4-ethyl-2,3-dioxopiperazine moiety and a hydroxyphenylacetyl component, which suggests it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of a related compound, 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride, has been described in two papers. The first paper outlines the preparation of this compound from D(-)-α-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-p-hydroxyphenylacetic acid (OH-EPCP) using bis(trichloromethyl) carbonate (BTC) as a reagent and triethylamine as a catalyst. The reaction was conducted at a low temperature of 0-5°C, resulting in a high yield of 97.6% and a purity of 98.14% as measured by HPLC. The second paper also describes the synthesis of the same compound using triphosgene in methylene dichloride, which is a safer alternative to traditional chlorinating agents like phosgene. This method also resulted in a high yield and was carried out under mild conditions.
Molecular Structure Analysis
The molecular structure of the compound includes a 4-ethyl-2,3-dioxopiperazine ring, which is a cyclic amide with two keto groups at the 2 and 3 positions. The presence of the hydroxyphenylacetyl moiety suggests potential for hydrogen bonding and interaction with biological molecules. The NMR and IR spectra provided in the first paper indicate the presence of key functional groups, including amide carbonyls and hydroxyl groups, which are crucial for the molecule's reactivity and potential biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the related compound involve the use of BTC or triphosgene to introduce a chloride group into the molecule, which is a common step in the synthesis of amides from acids. The use of triethylamine as a catalyst suggests that the reaction may proceed through a nucleophilic substitution mechanism. The high yield and purity indicate that the reactions are efficient and produce minimal byproducts .
Physical and Chemical Properties Analysis
The physical properties of the compound are not explicitly detailed in the provided papers. However, the high yield and crystalline nature of the synthesized compound suggest that it has good solubility in organic solvents, which is typical for compounds with amide and ester functional groups. The chemical properties, as inferred from the synthesis methods, indicate that the compound is reactive under mild conditions and can be synthesized with high selectivity and purity .
科学的研究の応用
Antidepressant Potential
- Antidepressant-like Activity: Research has shown that compounds structurally similar to 4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide exhibit potential antidepressant-like activity. For instance, certain 5-HT3 receptor antagonists, including 3-ethoxyquinoxalin-2-carboxamides, have demonstrated significant antidepressant-like effects in animal models, suggesting a potential role for similar compounds in treating depression (Mahesh et al., 2011).
Antimicrobial Activity
- Potential Against Bacteria and Fungi: Studies on related pyridine derivatives have revealed their variable and modest antimicrobial activities. These findings indicate that similar structural compounds might possess useful properties in combating microbial infections (Patel et al., 2011).
Antitumor Activity
- Cytostatic Effects in Cancer Cells: Some nucleoside and nucleotide derivatives of compounds structurally related to 4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide have been shown to have significant antiviral and cytostatic activities in cell culture. This suggests potential applicability in developing novel anticancer therapies (Petrie et al., 1986).
Anti-Inflammatory and Analgesic Properties
- Potential in Anti-Inflammatory and Analgesic Medications: Benzodifuranyl derivatives with a similar structural framework have been synthesized and identified as potent anti-inflammatory and analgesic agents. This indicates a potential application in the development of new medications for pain and inflammation management (Abu‐Hashem et al., 2020).
Nootropic Effects
- Nootropic Activity: Some 1,4-disubstituted 2-oxopyrrolidines and related compounds, which are structurally similar, have been synthesized and tested for nootropic activity. These compounds may have potential as cognitive enhancers or in the treatment of neurological disorders (Valenta et al., 1994).
特性
IUPAC Name |
4-ethyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-2-18-7-8-19(14(21)13(18)20)15(22)17-10-16(23)6-3-4-12-11(16)5-9-24-12/h5,9,23H,2-4,6-8,10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGIVWMJIQUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)
![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)
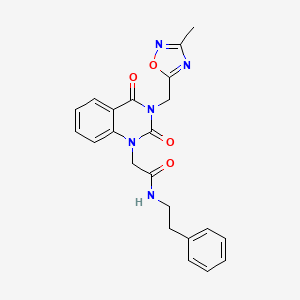
![N-(4-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3010057.png)


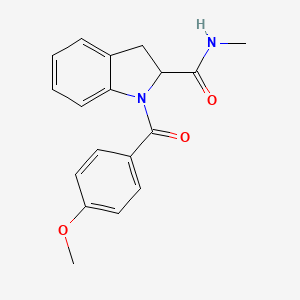
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)
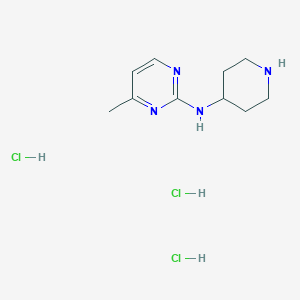
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)
